molecular formula C6H6O3 B1588461 4-(Hydroxymethyl)furan-2-carbaldehyde CAS No. 158360-01-1

4-(Hydroxymethyl)furan-2-carbaldehyde

Cat. No. B1588461
M. Wt: 126.11 g/mol
InChI Key: GYQBROOJXNICMZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-carbaldehyde, derived from lignocellulosic biomass, inhibits yeast growth and fermentation as stressors . It is also known as 5-(Hydroxymethyl)furan-2-carbaldehyde .


Synthesis Analysis

Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Chemical Reactions Analysis

Furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . The enzyme of interest, MfnB, is found most prominently in methanogens and has the ability to catalyze five or more separate chemical transformations in a single active site .


Physical And Chemical Properties Analysis

Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Scientific Research Applications

Photocatalytic Synthesis

4-(Hydroxymethyl)furan-2-carbaldehyde, as a biomass-derived chemical, has been utilized in the green synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, demonstrating the potential of this compound in sustainable chemistry. Notably, this method does not require protection of hydroxyl, carboxyl, amide, or secondary amino groups, showcasing its efficiency and versatility in chemical synthesis (Yu et al., 2018).

Medicinal Research

In medicinal research, compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde have been isolated from natural sources like Gastrodia elata. These compounds, including derivatives of 4-(Hydroxymethyl)furan-2-carbaldehyde, have shown weak or no cytotoxicity against various human cell lines, indicating potential medicinal applications (Huang et al., 2015).

Antioxidant Activity

Studies have shown that derivatives of 4-(Hydroxymethyl)furan-2-carbaldehyde, formed during the hydrolysis of phenolics in plants, exhibit antioxidant activity. This discovery is crucial for accurately assessing the antioxidant properties of plant foods, as these compounds are often misidentified as phenolics (Chen et al., 2014).

Green Chemistry and Biorefining

In the realm of green chemistry, 4-(Hydroxymethyl)furan-2-carbaldehyde is significant in heterogeneously catalyzed reactions for the production of furfural and hydroxymethylfurfural. This process aligns with principles of green chemistry, offering an environmentally friendly alternative for the production of these valuable intermediates (Karinen et al., 2011).

DNA Topoisomerase Inhibition

Research on new benzofurans derived from Gastrodia elata, including compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde, demonstrated inhibitory activity on DNA topoisomerases. This finding suggests potential applications in cancer therapy and the study of cellular mechanisms [(Lee et al., 2007)](https://consensus.app/papers/benzofurans-gastrodia-elata-topoisomerases-activities-lee/e73adbfef72c560da733fda9d66ffe50/?utm_source=chatgpt).

Biofuel Production

Studies have explored the etherification of 5-hydroxymethyl-2-furfural (a derivative of 4-(Hydroxymethyl)furan-2-carbaldehyde) with ethanol over various catalysts. This reaction is significant in the production of biodiesel components, highlighting the compound's role in renewable energy resources (Lanzafame et al., 2011).

Food Chemistry

In food chemistry, thermal treatment of D-galacturonic acid led to the formation of furan-2-carbaldehyde derivatives. Understanding these reactions is essential for optimizing food processing techniques and assessing the impact of thermal treatment on food quality (Bornik & Kroh, 2013).

Neuroprotective Properties

A phytochemical study on Gastrodia elata yielded compounds related to 4-(Hydroxymethyl)furan-2-carbaldehyde with potential neuroprotective activities. These compounds have shown effectiveness against oxidative stress-induced toxicity, suggesting their potential in treating neurodegenerative diseases (Li et al., 2016).

Catalysis and Chemical Transformations

4-(Hydroxymethyl)furan-2-carbaldehyde plays a role in various catalytic and chemical transformations, such as the reduction of biomass-derived furanic compounds with hydrogen. This process is fundamental in the production of various chemicals from renewable resources (Nakagawa et al., 2013).

Safety And Hazards

Hydroxymethylfurfural (HMF) may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful to aquatic life .

Future Directions

The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

4-(hydroxymethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBROOJXNICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415739
Record name 4-(Hydroxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)furan-2-carbaldehyde

CAS RN

158360-01-1
Record name 4-(Hydroxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhao, C Xu, W Zhou, Y Li, Y Xie, H Hu… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Polygonati Rhizoma (PR), which contains rich national cultural connotations, is a traditional Chinese medicine with homology of medicine and food. It …
Number of citations: 5 www.sciencedirect.com
MK Mutorwa, I Nokalipa, DC Tanner, GL Blatch… - Organic …, 2020 - arkat-usa.org
Substituted 3-furanomethyl phosphate esters and their corresponding phosphoric acids have been prepared as conformationally restricted analogues of DOXP, the natural substrate for …
Number of citations: 2 www.arkat-usa.org

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